(+)-3,9-Dibromocamphor
Overview
Description
(+)-3,9-Dibromocamphor is a brominated derivative of camphor, a bicyclic monoterpene ketone. This compound is known for its unique chemical properties and potential applications in various scientific fields. The presence of bromine atoms in its structure significantly alters its reactivity and interactions compared to camphor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-3,9-Dibromocamphor typically involves the bromination of camphor. One common method is the reaction of camphor with bromine in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(+)-3,9-Dibromocamphor undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the compound.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated camphor derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(+)-3,9-Dibromocamphor has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (+)-3,9-Dibromocamphor involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms enhance its binding affinity to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its brominated structure plays a crucial role in its activity.
Comparison with Similar Compounds
(+)-3,9-Dibromocamphor can be compared with other brominated camphor derivatives and halogenated compounds:
(+)-3,9-Dichlorocamphor: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
(+)-3,9-Diiodocamphor:
Camphor: The parent compound, which lacks halogen atoms and thus has different reactivity and applications.
The uniqueness of this compound lies in its specific brominated structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2O/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDNKSJBRIJYEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CBr)C(C2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10293-10-4, 60045-89-8 | |
Record name | (+)-3,9-Dibromocamphor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,8-DIBROMOCAMPHOR | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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